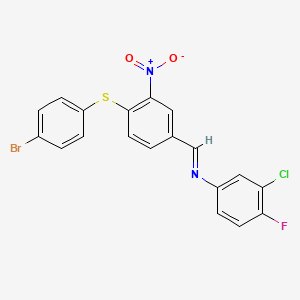
N-((4-((4-Bromophenyl)sulfanyl)-3-nitrophenyl)methylene)-3-chloro-4-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-((4-Bromophenyl)sulfanyl)-3-nitrophenyl)methylene)-3-chloro-4-fluoroaniline is a useful research compound. Its molecular formula is C19H11BrClFN2O2S and its molecular weight is 465.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4-((4-Bromophenyl)sulfanyl)-3-nitrophenyl)methylene)-3-chloro-4-fluoroaniline, with a molecular formula of C19H11BrClFN2O2S, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 465.72 g/mol
- CAS Number : Not specified in available data
- Chemical Structure : The compound features a complex structure that includes bromine, chlorine, and fluorine substituents, which are known to influence biological activity.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets. Here are some key areas of interest:
1. Anticancer Activity
Research indicates that compounds with similar structures often exhibit anticancer properties due to their ability to interact with key cellular pathways involved in tumor growth and proliferation. For instance, studies have shown that anilino derivatives can inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy .
The exact mechanisms by which this compound exerts its biological effects remain under investigation. However, several hypotheses can be drawn based on its chemical structure:
- Reactive Oxygen Species (ROS) Generation : Compounds with nitro groups often act as prodrugs that generate reactive species upon reduction, potentially leading to cytotoxic effects in cancer cells.
- Targeting Signaling Pathways : The presence of halogenated phenyl groups may enhance binding affinity to proteins involved in signaling pathways critical for cell survival and proliferation.
Case Studies and Research Findings
While direct studies on this specific compound are sparse, related compounds provide insight into potential biological activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Anilino derivatives | EGFR inhibition leading to reduced tumor growth | |
| PDE4 inhibitors | Antidepressant-like effects in animal models |
Example Study: PDE Inhibitors
A study comparing various PDE inhibitors found that certain structural motifs significantly enhanced selectivity and potency against specific PDE subtypes. This suggests that this compound could be explored for similar properties .
科学的研究の応用
Medicinal Chemistry
N-((4-((4-Bromophenyl)sulfanyl)-3-nitrophenyl)methylene)-3-chloro-4-fluoroaniline has shown potential as an anti-cancer agent. Studies indicate that compounds with similar structural motifs exhibit cytotoxicity against various cancer cell lines. The presence of the nitro group is particularly noteworthy, as it can enhance the compound's ability to undergo metabolic activation, leading to the formation of reactive intermediates that can induce apoptosis in cancer cells .
Antimicrobial Activity
Research has demonstrated that compounds containing sulfanyl and nitrophenyl moieties possess significant antimicrobial properties. This compound has been evaluated for its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Preliminary results suggest that this compound exhibits a considerable inhibitory effect on bacterial growth, indicating its potential as a lead compound for antibiotic development .
Material Science
In material science, the compound's unique chemical structure allows it to be utilized in the synthesis of advanced materials. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and sensor technology. For instance, derivatives of this compound have been used to develop sensors for detecting heavy metals in environmental samples .
Case Studies
特性
IUPAC Name |
1-[4-(4-bromophenyl)sulfanyl-3-nitrophenyl]-N-(3-chloro-4-fluorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrClFN2O2S/c20-13-2-5-15(6-3-13)27-19-8-1-12(9-18(19)24(25)26)11-23-14-4-7-17(22)16(21)10-14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIPJGIUXWBAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C=NC3=CC(=C(C=C3)F)Cl)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













